molecular formula C19H14N2OS2 B2645567 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide CAS No. 622344-65-4

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide

Cat. No.: B2645567
CAS No.: 622344-65-4
M. Wt: 350.45
InChI Key: GMARCZCNFRJWHG-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 2-arylbenzothiazole
  • Benzothiazole-2-thiol

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMARCZCNFRJWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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